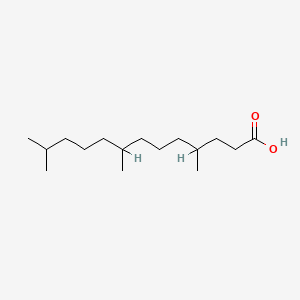
4,8,12-Trimethyltridecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8,12-trimethyltridecanoic acid is a methyl-branched fatty acid consisting of tridecanoic acid having methyl substituents at positions 4, 8 and 12. It is a long-chain fatty acid and a methyl-branched fatty acid.
, also known as 4, 8, 12-tmtd, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Thus, is considered to be a fatty acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm.
Aplicaciones Científicas De Investigación
Biochemical Research Applications
-
Metabolic Studies :
- 4,8,12-Trimethyltridecanoic acid is involved in the metabolism of phytanic acid. It has been identified as an intermediate in the oxidative pathway for phytanate metabolism in both animal and human cells. Research indicates that this compound can serve as a marker for studying metabolic disorders such as Refsum's disease, where phytanic acid accumulation occurs due to enzyme deficiencies .
- Fatty Acid Profiling :
- Chemical Marker in Marine Biology :
Medical Science Applications
-
Potential Therapeutics :
- Due to its structural properties, there is ongoing research into the use of branched-chain fatty acids like this compound as therapeutic agents. Their unique interactions with biological membranes may provide insights into developing treatments for metabolic diseases and conditions associated with lipid metabolism disorders .
- Nutritional Studies :
Environmental Applications
- Biodegradation Studies :
- Ecological Indicators :
Case Studies
Propiedades
Número CAS |
10339-73-8 |
|---|---|
Fórmula molecular |
C16H32O2 |
Peso molecular |
256.42 g/mol |
Nombre IUPAC |
4,8,12-trimethyltridecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16(17)18/h13-15H,5-12H2,1-4H3,(H,17,18) |
Clave InChI |
FUYCAQNCWDAOLQ-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCC(=O)O |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCC(=O)O |
Key on ui other cas no. |
10339-73-8 |
Descripción física |
Solid |
Sinónimos |
4,8,12-trimethyltridecanoic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















